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4-imino-4H-3,1-benzothiazine-2-thiol

Cat. No.: B2638715
CAS No.: 793716-07-1
M. Wt: 194.27
InChI Key: FSEZVWZOQJCZLY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazine Chemistry

The study of benzothiazines dates back to the late 19th and early 20th centuries, with initial investigations focusing on the synthesis of phenothiazine, a related and structurally similar compound. Early synthetic methods were often arduous and limited in scope. However, with the advent of modern synthetic techniques and a deeper understanding of reaction mechanisms, the field of benzothiazine chemistry has undergone significant expansion. The development of new catalytic systems and synthetic methodologies has enabled the efficient construction of a wide array of benzothiazine scaffolds with diverse substitution patterns. This has paved the way for systematic investigations into their chemical and physical properties.

Classification and Structural Diversity within Benzothiazine Scaffolds

Benzothiazines can be classified based on the relative positions of the nitrogen and sulfur atoms in the thiazine (B8601807) ring, as well as the position of the fusion to the benzene (B151609) ring. researchgate.net The primary isomers include 1,2-, 1,3-, 1,4-, 2,1-, and 3,1-benzothiazines. researchgate.net Further structural diversity arises from the level of saturation in the thiazine ring and the presence of various functional groups. This structural versatility allows for the fine-tuning of the electronic and steric properties of the benzothiazine core, which in turn influences its reactivity and potential applications. Molecules containing the 4H-3,1-benzothiazine framework have garnered interest in chemical and medicinal research. nih.gov

The structural landscape of benzothiazines is vast, encompassing a range of derivatives with varied functionalities. The specific compound of interest, 4-imino-4H-3,1-benzothiazine-2-thiol, belongs to the 3,1-benzothiazine family and is characterized by the presence of an imino group at the 4-position and a thiol group at the 2-position.

It is important to note that this compound can exist in a tautomeric equilibrium with its thione form, 1,4-dihydro-3,1-benzothiazine-2-thione. ontosight.ai This tautomerism is a key feature of its chemistry and influences its reactivity and spectroscopic properties.

Tautomeric equilibrium between the imino-thiol and amino-thione forms.

Significance of Iminothiazine and Thiol Functionalities in Organic Chemistry

The iminothiazine and thiol functionalities are both significant in the broader context of organic chemistry. Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond and are versatile intermediates in a multitude of organic transformations, including reductions, additions, and cycloadditions. The nitrogen atom of the imino group can act as a nucleophile or a base, while the carbon atom is electrophilic.

The thiol group (-SH), the sulfur analog of an alcohol, is known for its distinct reactivity. Thiols are generally more acidic than their alcohol counterparts and are excellent nucleophiles. They readily undergo oxidation to form disulfides, a reaction of great importance in various chemical and biological systems. The thiol group can also participate in addition reactions and can be alkylated to form thioethers. The presence of both imino and thiol functionalities in this compound suggests a rich and varied chemical reactivity.

Rationale for Researching this compound

The unique structural features of this compound, namely the combination of a benzothiazine core with reactive imino and thiol groups, provide a strong rationale for its investigation. The potential for tautomerism adds another layer of chemical complexity and interest. Research into this compound is driven by the desire to understand its fundamental chemical properties, explore its reactivity, and potentially uncover novel applications. The planar, unsaturated ring system contributes to its unique chemical and physical properties. ontosight.ai The presence of the thiol and thione groups makes it a potentially valuable intermediate in the synthesis of other complex molecules. ontosight.ai While there is limited information on the specific biological activity of this compound, related benzothiazine derivatives have shown promise in medicinal applications, further justifying a thorough investigation of this particular scaffold. ontosight.ai

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, information can be gleaned from studies on related 4H-3,1-benzothiazine-2-thione derivatives.

Synthesis of Related 4-alkyl-4H-3,1-benzothiazine-2-thiones

A study by Ding, et al. (2013) describes an efficient method for the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives. nih.gov This method involves the reaction of (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles with carbon disulfide under mild, metal-free conditions. nih.gov The reaction proceeds in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.gov This approach offers the advantage of readily available starting materials and avoids the use of metal catalysts. nih.gov

The proposed mechanism involves the initial reaction of the amino group with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This is followed by an intramolecular Michael addition of the sulfur to the α,β-unsaturated system, leading to the cyclized product. researchgate.net

Table 1: Synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives

Entry Substrate Product Yield (%)
1 (E)-butyl 3-(2-aminophenyl)acrylate (E)-butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d] mdpi.comnih.govthiazin-4-yl)acetate 85
2 (E)-butyl 3-(2-amino-5-methylphenyl)acrylate (E)-butyl 2-(6-methyl-2-thioxo-2,4-dihydro-1H-benzo[d] mdpi.comnih.govthiazin-4-yl)acetate 75
3 (E)-butyl 3-(2-amino-5-fluorophenyl)acrylate (E)-butyl 2-(6-fluoro-2-thioxo-2,4-dihydro-1H-benzo[d] mdpi.comnih.govthiazin-4-yl)acetate 92
4 (E)-3-(2-aminophenyl)acrylonitrile 2-(2-thioxo-2,4-dihydro-1H-benzo[d] mdpi.comnih.govthiazin-4-yl)acetonitrile 88

Data sourced from Ding, et al. (2013). researchgate.net

Chemical Properties and Tautomerism

The chemical properties of this compound are largely dictated by the interplay of its functional groups and the aromatic system. The compound is reported to have a molecular weight of 181.28 g/mol and is slightly soluble in water. ontosight.ai

The existence of thione-thiol tautomerism is a critical aspect of its chemistry. jocpr.com In the solid state, similar heterocyclic systems often exist predominantly in the thione form, while in solution, an equilibrium between the thione and thiol forms is established. jocpr.com The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The thiol tautomer possesses a reactive -SH group, making it susceptible to alkylation and oxidation. The thione form, on the other hand, has a nucleophilic sulfur atom that can participate in various reactions.

Spectroscopic Data of Related Compounds

For 2-amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones, extensive NMR and IR data have been reported. mdpi.com For instance, in the 1H-NMR spectra of these compounds, the aromatic protons of the benzothiazine ring system typically appear in the range of δ 7.0–8.2 ppm. mdpi.com The chemical shifts of protons on substituents at various positions provide valuable structural information. In the 13C-NMR spectra, the carbonyl carbon of the thiazinone ring gives a characteristic signal at a downfield chemical shift, often above δ 180 ppm. mdpi.com

Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the N-H, C=N (imino), and S-H (thiol) or C=S (thione) functional groups. The C=S stretching vibration typically appears in the region of 1250–1020 cm-1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S2 B2638715 4-imino-4H-3,1-benzothiazine-2-thiol CAS No. 793716-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,1-benzothiazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c9-7-5-3-1-2-4-6(5)10-8(11)12-7/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBYIQXWJQSZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=S)N=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Imino 4h 3,1 Benzothiazine 2 Thiol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the 4-imino-4H-3,1-benzothiazine ring system identifies ortho-substituted benzene (B151609) derivatives as the primary precursors. The key disconnection occurs at the N3–C4 and S1–C8a bonds, tracing the structure back to a crucial intermediate: 2-(thioureido)benzonitrile.

This intermediate contains the necessary nitrogen, sulfur, and cyano groups in the correct ortho orientation, primed for intramolecular cyclization. The thiourea (B124793) moiety provides the atoms for the C2 and N3 positions, while the nitrile group on the benzene ring serves as the precursor to the C4-imino group.

Further disconnection of the 2-(thioureido)benzonitrile intermediate leads to the primary starting materials:

2-Aminobenzonitrile (B23959): This compound serves as the foundational aromatic scaffold, providing the benzene ring, the amino group (precursor to N3), and the nitrile group (precursor to C4).

Thiolating/Isothiocyanate Agents: Reagents such as acyl isothiocyanates or thiophosgene (B130339) are required to build the thiourea functionality onto the 2-amino group of the benzonitrile (B105546).

Therefore, the forward synthesis logically begins with the functionalization of 2-aminobenzonitrile to form a thiourea derivative, which is then subjected to a cyclization reaction to form the target heterocyclic system.

Classical Synthetic Routes

Classical approaches to the 4-imino-4H-3,1-benzothiazine core rely on well-established reaction types, primarily condensation to form a key intermediate followed by a robust cyclization step.

The initial and critical step in the synthesis is the formation of a 2-(3-acylthioureido)benzonitrile intermediate. This is achieved through a condensation reaction between 2-aminobenzonitrile and a suitable acyl isothiocyanate. The amino group of the benzonitrile acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the N-acylthiourea derivative. This reaction provides the open-chain precursor necessary for the subsequent cyclization.

In a related context for building the 3,1-benzothiazine skeleton, condensation of (E)-3-(2-aminoaryl)acrylates with carbon disulfide in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to produce 4-alkyl-4H-3,1-benzothiazine-2-thiones, demonstrating the versatility of condensation-cyclization cascades in this chemical family. nih.govresearchgate.net

The pivotal step in forming the 4-imino-4H-3,1-benzothiazine ring is the intramolecular cyclization of the 2-(3-acylthioureido)benzonitrile precursor. Research has shown that this transformation can be effectively induced by strong acids, such as concentrated sulfuric acid. researchgate.net

In this reaction, the acid is believed to protonate the nitrile group, enhancing its electrophilicity and promoting the nucleophilic attack by the sulfur atom of the thiourea moiety. This ring-closing step directly yields the stable 2-acylamino-4-imino-4H-3,1-benzothiazine structure. researchgate.net It is noteworthy that this cyclization directly forms the 4-imino functionality from the nitrile group, rather than proceeding through a 4-oxo intermediate. researchgate.netresearchgate.net

This acid-catalyzed cyclization of thiourea derivatives is a cornerstone in the synthesis of the broader 4H-3,1-benzothiazine family. For instance, the analogous cyclization of methyl 2-thioureidobenzoates using concentrated sulfuric acid is a well-documented method for producing 2-amino-4H-3,1-benzothiazin-4-ones. nih.gov

PrecursorReagentProductReference
2-(3-Benzoylthioureido)benzonitrileH₂SO₄2-Benzoylamino-4-imino-4H-3,1-benzothiazine researchgate.net
Methyl 2-(3,3-diethylthioureido)benzoateH₂SO₄2-(Diethylamino)-4H-3,1-benzothiazin-4-one nih.gov
2-Thioureidobenzoic acidsAc₂O2-Amino-4H-3,1-benzothiazin-4-one nih.gov

Obtaining the target 4-imino-4H-3,1-benzothiazine-2-thiol from the resulting 2-acylamino derivative would require a subsequent hydrolysis step to remove the acyl protecting group, yielding a 2-amino-4-imino-4H-3,1-benzothiazine, which could exist in equilibrium with its 2-imino-4-imino tautomer. The final conversion to the 2-thiol/thione would involve further chemical transformation.

While less common for the 3,1-benzothiazine scaffold, ring expansion methodologies represent a potential alternative strategy. In related heterocyclic systems, ring expansion has been used to construct six-membered thiazine (B8601807) rings from five-membered precursors. For example, methods have been reported for the ring expansion of benzothiazolines to form benzothiazines. easpublisher.com Similarly, a metal-free, single-carbon insertion strategy has been developed to expand benzoisothiazol-3-ones into 2,3-dihydro-4H-benzo[e] researchgate.netresearchgate.netthiazin-4-ones, demonstrating the feasibility of such approaches in constructing benzothiazine cores. mdpi.com A similar conceptual approach could potentially be developed starting from a substituted benzisothiazole to construct the 4-imino-4H-3,1-benzothiazine framework, although this remains a largely exploratory route for this specific isomer.

Modern Synthetic Advancements and Techniques

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and improving yields. Microwave-assisted synthesis is a prominent technique in this regard.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds. tsijournals.comorientjchem.org The key cyclization step in the formation of the benzothiazine ring, which often requires prolonged heating or harsh acidic conditions, is a prime candidate for microwave assistance. By promoting rapid and uniform heating, microwave energy can significantly reduce reaction times and potentially increase yields compared to conventional heating methods. tsijournals.com

The synthesis of various 1,4-benzothiazine derivatives has been successfully achieved through microwave-assisted condensation of 2-aminobenzenethiol with β-ketoesters or 1,3-diketones. tsijournals.comorientjchem.orgnih.gov These protocols often utilize a solid support, such as basic alumina (B75360), to facilitate the reaction under solvent-free or minimal-solvent conditions, aligning with the principles of green chemistry. tsijournals.com It is highly plausible that the acid-catalyzed cyclization of 2-(thioureido)benzonitriles could be similarly optimized using microwave irradiation, offering a more rapid and efficient entry into the 4-imino-4H-3,1-benzothiazine scaffold.

ReactantsMethodProductAdvantagesReference
2-Aminobenzenethiol, DiketonesMicrowave, Basic AluminaSubstituted 4H-1,4-BenzothiazinesHigh yield, Reduced time tsijournals.com
2-Aminobenzenethiol, β-KetoestersMicrowave, DMSOSubstituted 4H-1,4-BenzothiazinesRapid, Efficient orientjchem.org
Enamine Schiff BasesMicrowave (70 °C, 30 min)Substituted PyrrolesEfficient cyclocondensation mdpi.com

Ultrasonication-Enhanced Reactions

The application of ultrasonic irradiation as a method to accelerate chemical reactions has found utility in the synthesis of heterocyclic compounds. In the context of related benzothiazine structures, such as 4H-benzo-1,4-thiazines, baker's yeast-catalyzed reactions have been shown to be significantly accelerated by ultrasonic irradiation. nih.gov This technique enhances the reaction rates by providing the necessary activation energy through acoustic cavitation. While specific studies focusing solely on the ultrasonication-enhanced synthesis of this compound are not extensively detailed in the available literature, the success of this method for analogous compounds suggests its potential applicability.

Metal-Catalyzed Coupling Methods

While metal-catalyzed reactions are a cornerstone of modern organic synthesis, a notable trend in the synthesis of the 4H-3,1-benzothiazine-2-thione core structure is the development of methods that explicitly avoid metal catalysts. nih.govresearchgate.net Researchers have successfully devised a simple and efficient method to construct ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles under mild, metal-free conditions at room temperature. nih.govresearchgate.net This approach is advantageous as it circumvents the costs and potential toxicity associated with metal catalysts. In contrast, the synthesis of other isomers, like 1,4-benzothiazines, has utilized various catalysts, including metal-based and nanocatalysts, to achieve efficient synthesis under diverse reaction conditions. rsc.orgnih.gov

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzothiazine derivatives. The aforementioned development of metal-free synthetic routes for 4-alkyl-4H-3,1-benzothiazine-2-thiones is a significant step in this direction, reducing reliance on potentially hazardous metals. nih.govresearchgate.net For other related isomers, green methods have been more explicitly reported. For instance, 2,3-disubstituted-1,4-benzothiazines have been prepared in high yields (83–96%) through an oxidative cyclocondensation reaction using a catalytic amount of hydrazine (B178648) hydrate (B1144303) in a solvent-free environment, with very short reaction times. nih.gov Another green approach involves the use of microwave irradiation with a basic alumina catalyst, also without a solvent, to produce 4H-benzo-1,4-thiazines. nih.gov These methods highlight a commitment to developing more environmentally benign synthetic pathways.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of the target compound. For the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives, a key analog of the title compound, systematic studies have been conducted to identify the optimal base and solvent. researchgate.net In a model reaction between methyl (E)-3-(2-aminophenyl)acrylate and carbon disulfide, various bases were screened. The results indicated that organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) provided the highest yields. researchgate.net

Below is a data table summarizing the optimization of the base for this reaction.

EntryBaseSolventYield (%)
1DBUDMF80
2Et3NDMF76
3Na2CO3DMF65
4NaHDMF60
5KOHDMF82
6DABCODMF85

Data sourced from a study on the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones. researchgate.net

These findings demonstrate that the choice of base has a significant impact on the reaction's efficiency, with DABCO in DMF at room temperature proving to be the optimal condition for this specific transformation. researchgate.net

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound and its analogs, the optimized batch conditions using DABCO and carbon disulfide at room temperature offer a good starting point. researchgate.net The mild reaction conditions are favorable for scale-up, avoiding the need for specialized high-pressure or high-temperature equipment.

However, challenges such as heat dissipation, efficient mixing, and the handling of potentially volatile reagents like carbon disulfide become more pronounced on a larger scale. One modern approach to address these challenges is the adoption of continuous flow chemistry. For the synthesis of related 2-amino-substituted benzothiazinones, an intramolecular cyclization step was successfully adapted to a continuous flow process. researchgate.net This methodology offers superior control over reaction parameters, enhances safety, and can facilitate easier scaling compared to traditional batch processing. Applying a similar continuous flow strategy to the synthesis of this compound could be a promising avenue for efficient and safe laboratory-scale production.

Chemical Reactivity and Derivatization Strategies of 4 Imino 4h 3,1 Benzothiazine 2 Thiol

Tautomerism and Isomeric Equilibria (Imino-Thiol Forms)

The structure of 4-imino-4H-3,1-benzothiazine-2-thiol is not static; it exists in a dynamic equilibrium with several other tautomeric forms. Tautomerism is a critical aspect of its chemistry, influencing its reactivity, stability, and spectroscopic properties. The primary equilibria involve proton migration between nitrogen and sulfur atoms, leading to amino-imino and thiol-thione tautomerism.

The main tautomeric forms in equilibrium are:

Imino-Thiol Form (A): The titular compound, this compound.

Amino-Thione Form (B): 2-Amino-3,1-benzothiazine-4(3H)-thione, likely a significant contributor to the equilibrium, where the proton from the imino nitrogen has migrated to the ring nitrogen and the thiol proton has moved to the ring sulfur, creating a thione.

Imino-Thione Form (C): 4-Imino-1,4-dihydro-3,1-benzothiazine-2-thione, resulting from the migration of the thiol proton to the adjacent ring nitrogen (N1).

Tautomeric forms of this compound
Figure 1: Principal tautomeric equilibria of the this compound scaffold, showing the (A) Imino-Thiol, (B) Amino-Thione, and (C) Imino-Thione forms.

Reactions Involving the Iminothiazine Moiety

The iminothiazine portion of the molecule, characterized by the C4=N double bond, is a key site for chemical reactions. The carbon atom at the C4 position is electrophilic, making it susceptible to attack by nucleophiles, while the exocyclic imino nitrogen is nucleophilic.

The polarized imino group (C=N) is susceptible to nucleophilic attack at the C4 carbon. This reactivity is analogous to that observed in the corresponding 4-oxo-benzothiazines, where the C4 carbonyl carbon is readily attacked by nucleophiles, often leading to the opening of the thiazine (B8601807) ring. nih.gov Various nucleophiles, such as amines, alcohols, and organometallic reagents, can add across the C=N bond. The initial addition product may be stable, or it may undergo subsequent reactions such as ring cleavage or rearrangement, depending on the nature of the nucleophile and the reaction conditions.

Nucleophile (Nu-H)Potential Reaction ProductReaction Type
Primary Amine (R-NH₂)4-Alkylamino-4H-3,1-benzothiazine-2-thiolAddition
Hydrazine (B178648) (H₂N-NH₂)Ring-opened 2-thioureidobenzohydrazide derivativeAddition-Ring Cleavage
Methanol (CH₃OH)4-Methoxy-4H-3,1-benzothiazine-2-thiolAddition
Grignard Reagent (R-MgBr)4-Alkyl-4-amino-3,4-dihydro-3,1-benzothiazine-2-thiolAddition

The exocyclic imino nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and prone to reaction with electrophiles. This allows for derivatization through alkylation, acylation, and related reactions, which are common for the benzothiazine class of compounds. researchgate.net Such modifications can be used to introduce a wide variety of substituents, altering the molecule's steric and electronic properties.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would lead to the corresponding N-alkylated iminobenzothiazine derivatives.

Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) would yield N-acylated products, effectively converting the imino group into an N-acyl-imino moiety.

The imino group is generally susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would convert the C4-imino group into a carbonyl group, yielding the corresponding 4-oxo-3,1-benzothiazin-2-yl-thiol, a derivative belonging to the well-studied class of 4H-3,1-benzothiazin-4-ones. researchgate.net

Furthermore, the thiazine ring itself can be subject to rearrangement. In related 2-amino-4H-3,1-benzothiazin-4-one systems, Dimroth-type rearrangements have been observed, leading to the formation of quinazoline-2-thione isomers. While not directly documented for the 4-imino compound, the structural similarity suggests that such rearrangements could be plausible under thermal or catalytic conditions, providing a route to different heterocyclic cores.

Reactions at the Thiol Group

The thiol (-SH) group at the C2 position is a highly reactive functional group, enabling a diverse range of derivatization strategies. It can act as a potent nucleophile and participate in radical addition reactions.

The thiol-ene reaction is a powerful and efficient "click chemistry" method for forming carbon-sulfur bonds. It involves the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can be initiated either by radicals (using photoinitiators and UV light) or by a base (via a Michael-type addition mechanism). researchgate.netmdpi.com The thiol group of this compound is an excellent candidate for such reactions, allowing for its conjugation to a wide array of alkene-containing molecules. This strategy is highly valued for its high yields, tolerance of various functional groups, and mild reaction conditions.

The general reaction is: 4-imino-4H-3,1-benzothiazine-2-SH + R-CH=CH₂ → 4-imino-4H-3,1-benzothiazine-2-S-CH₂-CH₂-R

"Ene" ReactantProduct StructurePotential Application
Styrene2-((2-Phenylethyl)thio)-4H-3,1-benzothiazin-4-imineIntroduction of aromatic moiety
N-isopropylacrylamide2-((2-Isopropylcarbamoyl)ethyl)thio)-4H-3,1-benzothiazin-4-iminePolymer conjugation
Allyl alcohol2-((3-Hydroxypropyl)thio)-4H-3,1-benzothiazin-4-imineIntroduction of a hydroxyl group for further functionalization
Methyl acrylateMethyl 3-((4-imino-4H-3,1-benzothiazin-2-yl)thio)propanoateIntroduction of an ester group

Oxidation Reactions (e.g., Disulfide Formation)

The thiol group of this compound is susceptible to oxidation, a characteristic reaction of sulfhydryl compounds. Under mild oxidizing conditions, the principal reaction is the formation of a disulfide-linked dimer. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons. While free radicals are sometimes implicated in thiol oxidation, the process is often viewed as a two-electron mechanism.

This dimerization can be an important consideration during synthesis and handling, as related aminothiophenols are known to form disulfide dimers in situ. The resulting disulfide, bis(4-imino-4H-3,1-benzothiazin-2-yl) disulfide, effectively caps (B75204) the reactive thiol group and can be a stable derivative in its own right. The disulfide linkage is often reversible and can be cleaved back to the parent thiol under reducing conditions, providing a potential pathway for prodrug strategies or controlled release applications.

Alkylation and Acylation of the Thiol Group

The nucleophilic character of the exocyclic thiol group (or its thione tautomer) allows for straightforward S-alkylation and S-acylation reactions. These reactions are fundamental for derivatization, enabling the introduction of a wide variety of substituents at the C2 position of the benzothiazine ring.

Alkylation: S-alkylation is typically achieved by treating the compound with an alkyl halide (e.g., iodomethane (B122720), ethyl bromide) in the presence of a base. The base deprotonates the thiol, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the alkyl halide. This reaction is regioselective for the exocyclic sulfur atom. For example, the reaction of related 4-alkyl-4H-3,1-benzothiazine-2-thiones with iodomethane yields the corresponding 2-(methylthio) derivatives. nih.gov Similarly, the alkylation of 2-thioxo-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-one has been shown to occur at the exocyclic sulfur atom. researchgate.net

Acylation: Acylation introduces an acyl group to the sulfur atom, forming a thioester. This is commonly carried out using acyl chlorides or anhydrides. These thioester derivatives can modify the electronic and steric properties of the molecule and may serve as reactive intermediates for further transformations. Benzothiazine derivatives have been noted to undergo trans-acylation reactions, highlighting the dynamic nature of acyl substituents on the heterocyclic core. researchgate.net

The following table summarizes representative alkylation reactions on the 3,1-benzothiazine-2-thiol core, demonstrating the versatility of this transformation.

Starting Material AnalogueReagentProductYield (%)
Ethyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d] nih.govnih.govthiazin-4-yl)acetateIodomethaneEthyl 2-(2-(methylthio)-4H-benzo[d] nih.govnih.govthiazin-4-yl)acetate70% nih.gov
2-Thioxo-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-oneAlkyl Halide2-(Alkylthio)-benzo[e] nih.govnih.govthiazin-4-oneN/A researchgate.net
Anthranilic acid derived dithiocarbamatesAcetic Anhydride (cyclization)2-Alkylthio-4H-3,1-benzothiazin-4-onesN/A nih.gov

This table is based on data from reactions with closely related benzothiazine derivatives.

Thiol-Quinone Conjugation Mechanisms

The reaction between thiols and quinones is of significant biological and chemical interest. The conjugation of this compound with quinones, particularly ortho-quinones, is not a simple nucleophilic addition. Instead, it proceeds through a more complex, free-radical chain mechanism that accounts for the observed, and often anomalous, regiochemistry of the products. nih.govacs.org

The mechanism is initiated by the generation of a thiyl radical from the parent thiol. This radical species then adds to the quinone ring. This addition is the key step that determines the regioselectivity of the final product. acs.org Following the initial addition, the resulting radical intermediate propagates a chain reaction by abstracting a hydrogen atom from another molecule of the parent thiol. This regenerates the thiyl radical, which can then participate in another addition cycle. nih.govacs.org This free-radical pathway contrasts with the typical 1,4-nucleophilic addition (Michael addition) seen with other nucleophiles like amines, and it explains the preferential formation of certain regioisomers that would otherwise be unexpected. nih.gov

Cycloaddition and Condensation Reactions for Novel Ring Systems

The this compound scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. Both the thiazine ring and its substituents can participate in cycloaddition and condensation reactions to generate novel molecular architectures.

Cycloaddition Reactions: The endocyclic imine C=N bond within the benzothiazine ring can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, related 1,3-benzothiazines have been shown to react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to construct new, polycyclic heterocyclic systems. clockss.org

Condensation Reactions: The reactive groups on the benzothiazine core can undergo condensation reactions with bifunctional reagents to form new rings. For example, derivatives of 1,4-benzothiazines have been shown to react with hydrazine to form pyrazole (B372694) rings and with hydroxylamine (B1172632) to yield isoxazole-fused systems. researchgate.net These reactions demonstrate the utility of the benzothiazine nucleus as a scaffold for annulating additional heterocyclic rings, significantly expanding the chemical space accessible from this starting material.

Benzothiazine DerivativeReagentResulting Fused Ring System
6,7-dimethoxy-2H-1,3-benzothiazineDimethyl acetylenedicarboxylate (DMAD)Polycyclic system via cycloaddition clockss.org
2-acetyl-3-methyl-4H-1,4-benzothiazineHydrazinePyrazole ring fused system researchgate.net
2-acetyl-3-methyl-4H-1,4-benzothiazineHydroxylamineIsoxazolobenzothiazine researchgate.net

This table illustrates reactions using related benzothiazine structures as a template for synthesizing novel ring systems.

Functionalization and Derivatization for Structure-Activity Relationship Studies

The primary motivation for exploring the diverse reactivity of this compound is the synthesis of new derivatives for biological evaluation and the establishment of structure-activity relationships (SAR). SAR studies are crucial in medicinal chemistry for identifying the key molecular features (pharmacophores) responsible for a compound's therapeutic or biological effects. mdpi.com

Derivatives of the benzothiazine and related benzothiazole (B30560) nucleus have been investigated for a wide range of biological activities, including anticancer, enzyme inhibitory, and calcium channel blocking effects. nih.govnih.govnih.govmdpi.com Each new compound synthesized and tested provides valuable data points that help to build a comprehensive SAR model. This model, in turn, guides the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Structural Elucidation of 4 Imino 4h 3,1 Benzothiazine 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For benzothiazine derivatives, 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for confirming their synthesized structures. diva-portal.org

Proton (¹H) NMR Spectral Analysis

Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 4-imino-4H-3,1-benzothiazine-2-thiol, the aromatic protons of the fused benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.govresearchgate.net The exact chemical shifts and splitting patterns are dependent on the substitution pattern on the aromatic ring.

The proton attached to the imino group (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. Protons on substituents, such as alkyl or aryl groups, will resonate in their characteristic regions. For instance, methyl protons are typically observed in the upfield region around δ 2.3-2.7 ppm. researchgate.netijcrt.org

Proton TypeTypical Chemical Shift (δ, ppm)Compound Example
Aromatic (Ar-H)7.0 - 8.57-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine ijcrt.org
Imino/Amine (N-H)8.8 (variable)Substituted 4H-1,4-Benzothiazine ijcrt.org
Alkyl (e.g., -CH₃)2.3 - 2.77-Methyl Substituted 4H-1,4-Benzothiazine researchgate.netijcrt.org

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For the this compound framework, several key resonances are expected. The carbon of the imino group (C-4) and the carbon of the thiol group (C-2) are particularly characteristic, appearing significantly downfield. In related 4H-3,1-benzothiazin-4-one structures, the C-2 and C-4 carbons appear at approximately 156-164 ppm and 182-184 ppm, respectively. nih.gov For the title compound, the C-4 imino carbon and the C-2 thiol carbon would have distinct chemical shifts reflecting their unique electronic environments.

The aromatic carbons typically resonate in the δ 115-140 ppm range, with the carbons directly attached to the heteroatoms (C-4a and C-8a) showing specific shifts influenced by inductive and resonance effects. mdpi.com Carbons of substituents will appear in their expected regions.

Carbon TypeTypical Chemical Shift (δ, ppm)Compound Class Example
C-2 (Thiol/Thione)~1924H-3,1-benzothiazine-2-thione derivative beilstein-journals.org
C-4 (Imino/Ketone)~160-1854H-3,1-benzothiazin-4-one nih.gov
Aromatic (Ar-C)115 - 140Substituted 1,3-Benzothiazoles mdpi.com
Ring Junction (C-4a, C-8a)Variable (downfield)Substituted 1,3-Benzothiazoles mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure. scribd.comscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For a benzothiazine derivative, COSY would reveal the connectivity between adjacent protons on the aromatic ring, helping to determine the substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). This is essential for assigning the signals of protonated carbons in both the aromatic ring and any aliphatic substituents. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons, such as C-2, C-4, C-4a, and C-8a, by observing their long-range couplings to nearby protons. scribd.comresearchgate.net This allows for the complete assembly of the molecular framework.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. longdom.org

In the IR spectrum of this compound, key absorption bands would confirm the presence of its main functional groups. The N-H stretching vibration of the imino group is expected in the 3200-3600 cm⁻¹ region. core.ac.uk The C=N stretching vibration of the imino group would likely appear in the 1690-1640 cm⁻¹ range. The spectrum would also feature bands corresponding to aromatic C=C stretching (around 1600-1450 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹). libretexts.org The C-S and C=S vibrations are typically weaker and appear in the fingerprint region (below 1300 cm⁻¹). researchgate.net

Raman spectroscopy provides complementary information. umich.edunih.gov Aromatic ring stretching modes often give rise to strong Raman bands, which can be useful for characterizing the core structure.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Intensity
N-H (Imino)Stretching3200 - 3600Medium
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C=N (Imino)Stretching1690 - 1640Medium-Strong
C=C (Aromatic)Stretching1600 - 1450Variable
C-S / C=SStretching< 1300Weak-Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. bioanalysis-zone.comnih.gov

For this compound and its derivatives, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. HRMS data can validate the proposed chemical formula by matching the measured exact mass to the calculated mass. For example, in the analysis of a related benzothiazine derivative, C₁₄H₁₈NO₂S₂, the calculated mass for the [M+H]⁺ ion was 296.0779, and the found mass was 296.0783, confirming the composition. beilstein-journals.org

The fragmentation pattern observed in the MS/MS spectrum provides structural information. Common fragmentation pathways for benzothiazine derivatives may involve the cleavage of substituents or the rupture of the thiazine (B8601807) ring, helping to confirm the core structure and the identity of attached groups.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

For derivatives of the benzothiazine family, X-ray crystallography has been used to establish the exact conformation of the heterocyclic ring. researchgate.netresearchgate.net Studies on related 1,4-benzothiazine structures have shown that the thiazine ring can adopt different conformations, such as a sofa or a half-chair. nih.gov Crystallographic analysis also reveals details about the supramolecular assembly, identifying intermolecular interactions like hydrogen bonds and π–π stacking that dictate the crystal packing. nih.gov For instance, in the crystal structure of a related compound, molecules were observed to form hydrogen-bonded chains. nih.gov This information is critical for understanding the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques employed to probe the electronic structure and photophysical properties of heterocyclic compounds, including the this compound scaffold. These methods provide valuable information on the electronic transitions occurring within the molecule upon absorption of electromagnetic radiation, offering insights into the arrangement of molecular orbitals and the influence of structural modifications and the solvent environment.

The electronic absorption spectra of benzothiazine derivatives are primarily characterized by absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. These transitions originate from the promotion of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. The fused aromatic ring and the heteroatoms (nitrogen and sulfur) with their lone pairs of electrons contribute significantly to the electronic landscape of these molecules. Theoretical studies using density functional theory (DFT) have shown that in benzothiazine derivatives, the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are typically distributed over the benzothiazine moiety, indicating the potential for intramolecular charge transfer (ICT) upon excitation. researchgate.net

The position and intensity of these absorption bands are sensitive to the molecular structure and the polarity of the solvent, a phenomenon known as solvatochromism. The study of solvatochromic effects provides critical information about the change in the dipole moment of the molecule upon electronic transition.

For instance, studies on fluorescent 7-amino-2,1-benzothiazine derivatives reveal distinct solvatochromic shifts. rsc.org As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is often observed, which indicates a larger dipole moment in the excited state compared to the ground state. This is characteristic of a π→π* transition with significant charge-transfer character.

The photophysical properties of a 7-amino-2,1-benzothiazine derivative in various solvents demonstrate this effect clearly. The absorption maxima show relatively small shifts, while the fluorescence emission maxima exhibit significant shifts to longer wavelengths (a positive solvatochromism) with increasing solvent polarity. rsc.org This large Stokes shift (the difference between the absorption and emission maxima) in polar solvents suggests a substantial reorganization of the solvent shell around the molecule in the more polar excited state.

Table 1: Absorption and Fluorescence Emission Maxima of a 7-Amino-2,1-Benzothiazine Derivative in Selected Solvents

SolventAbsorbance Maxima (nm)Fluorescence Emission Maxima (nm)
Hexane347493
Toluene355491
Chloroform355487
THF351488
DMF355488
ACN352485
Methanol353483

Data sourced from supplementary information for a study on fluorescent 7-amino-2,1-benzothiazines. rsc.org

Fluorescence spectroscopy further elucidates the fate of the excited state. Following absorption of light, the molecule can return to the ground state through radiative (fluorescence) or non-radiative pathways. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF). The imino group and the thiol/thione tautomerism in the title compound, along with substitutions on the benzothiazine core, are expected to modulate these photophysical properties significantly. Some synthesized 1,4-benzothiazin-2-ones have been noted to be fluorescent under UV light, and their photophysical properties, including solvatochromism and aggregation-induced emission (AIE), have been investigated. researchgate.net

Computational and Theoretical Investigations of 4 Imino 4h 3,1 Benzothiazine 2 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It has been widely applied to various benzothiazine derivatives to predict geometries, electronic behavior, and spectroscopic data.

Geometry optimization calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For the benzothiazine scaffold, these studies are crucial for understanding the planarity and conformation of the fused ring system.

Theoretical investigations on related benzothiazine structures, such as 2-(N-benzyl-N-methylamino)-4H-3,1-benzothiazin-4-one and 2-(benzylthio)-4H-3,1-benzothiazin-4-one, have been performed using methods like X-ray crystallography, which can be complemented by DFT calculations. These studies reveal that the thiazinone ring in these molecules adopts a nearly planar conformation. nih.gov For instance, the largest deviation from the least-squares plane defined by the six atoms of the heterocyclic ring was found to be minimal, in the range of 0.022 to 0.024 Å. nih.gov

DFT calculations have also been employed to compare the stability of different tautomers. For example, in a study of benzothiazine dimers, quantum chemical calculations revealed that the imine tautomer was more stable than the enamine form, with a small difference in Gibbs free energy (ΔG). nih.gov This is particularly relevant for 4-imino-4H-3,1-benzothiazine-2-thiol, which can exist in several tautomeric forms, including the thione and imine-enamine forms. Computational analysis can predict the relative stabilities of these forms, which governs the compound's chemical behavior.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and bioactivity. scispace.com A smaller energy gap suggests higher reactivity. scispace.com

DFT studies on various benzothiazine derivatives have been conducted to calculate these electronic parameters. For instance, in a study of novel 1,4-benzothiazine-3-one derivatives, reactivity descriptors including HOMO and LUMO energies were calculated using DFT at the B3LYP/6-311G** level of theory to correlate with their biological activity. nih.gov Similarly, theoretical investigations on 3-phenylbenzo[d]thiazole-2(3H)-imine, a related compound featuring an imine group, have explored how substituents affect the HOMO-LUMO gap. researchgate.net These studies provide a model for how the electronic structure of the this compound might be analyzed.

Table 1: Calculated Electronic Properties of a Related Benzothiazine Derivative This table presents representative data for a related compound, 4-(4-bromo-benzyl)-4H-benzo[b] rsc.orgnih.govthiazin-3(4H)-one, to illustrate typical computational outputs.

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-1.73
Energy Gap (LUMO-HOMO)4.48
Ionization Potential6.21
Electron Affinity1.73
Hardness2.24
Softness0.22

Data sourced from a DFT study on 1,4-benzothiazine-3-one derivatives. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations have been successfully used to predict the 1H and 13C NMR chemical shifts of benzothiazine derivatives. In studies of 1,4-benzothiazines, optimized geometries were obtained using DFT with the 6-31G(d) basis set, and the calculated theoretical values of 1H NMR chemical shifts were found to be in good agreement with experimental data. rsc.orgresearchgate.net This predictive power is invaluable for confirming molecular structures.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. For novel sulfonamide derivatives containing an imine group, IR spectra were calculated and compared with experimental data to confirm the presence of key functional groups like N-H, C=N, and S=O stretches. nih.gov Similar analysis would be applicable to this compound to identify characteristic vibrations of the imino, thiol/thione, and benzothiazine core structures.

UV-Vis Spectroscopy: The photophysical properties of compounds can be investigated computationally. For some 1,4-benzothiazine derivatives, time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to absorption bands in UV-Vis spectra. rsc.org

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the stability of different conformers. For a molecule like this compound, simulations could elucidate the rotational barriers around single bonds and the puckering of the thiazine (B8601807) ring, if any. Although specific MD studies on this compound are not available, the near-planar geometry suggested by DFT calculations on related 3,1-benzothiazin-4-ones indicates a relatively rigid core structure. nih.gov

Furthermore, computational studies on the tautomerism between thione and thiol forms in similar heterocyclic systems have been performed. jocpr.com Such studies can determine the equilibrium composition of tautomers, which is a dynamic process influenced by conformational stability.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

A theoretical study on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives investigated the effects of different solvents (acetone, toluene, and ethanol) on their molecular structure and electronic properties. researchgate.net The study found that properties such as the dipole moment and the HOMO-LUMO energy gap were sensitive to the solvent's dielectric constant. researchgate.net For this compound, such simulations would be crucial for understanding its behavior in various reaction media or biological environments, predicting how solvent polarity might shift its tautomeric equilibrium or affect its electronic transitions.

Prediction of Chemical Reactivity and Selectivity Descriptors

Fukui Functions and Local Reactivity Indices

No specific studies detailing the calculation of Fukui functions and local reactivity indices for this compound were identified. This type of analysis is instrumental in pinpointing the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack, thereby providing a deeper understanding of its chemical behavior.

Tautomeric Preference Studies via Computational Modeling

The potential for tautomerism is a key characteristic of this compound, which can exist in different isomeric forms. However, no computational studies that specifically investigate the relative stabilities of these tautomers to determine the predominant form under various conditions were found in the public domain. Such studies would typically involve calculating the Gibbs free energy of each tautomer to predict their equilibrium distribution.

Reaction Mechanism Elucidation through Computational Transition State Search

The elucidation of reaction mechanisms involving this compound through computational methods, such as transition state searches, remains an unexplored area in the available literature. These computational techniques are vital for mapping the energy landscape of a chemical reaction, identifying intermediates and transition states, and ultimately understanding the kinetic and thermodynamic feasibility of different reaction pathways. While the synthesis of various benzothiazine derivatives has been reported, the detailed computational investigation of their reaction mechanisms is not extensively covered. nih.govnih.gov

Exploration of Potential Research Applications of 4 Imino 4h 3,1 Benzothiazine 2 Thiol

As a Versatile Synthetic Building Block for Complex Molecules

The 4H-3,1-benzothiazine core is recognized as a valuable template in synthetic organic chemistry, serving as a foundational structure for the creation of more complex, polysubstituted heterocyclic systems. beilstein-journals.orgnih.gov The reactivity of the imino, thiol, and aromatic functionalities of 4-imino-4H-3,1-benzothiazine-2-thiol provides multiple avenues for chemical modification, allowing it to serve as a versatile intermediate.

Research has demonstrated that the 4H-3,1-benzothiazine skeleton can be elaborated through various synthetic strategies. For instance, related 4H-3,1-benzothiazin-4-one derivatives can undergo ring cleavage reactions to produce thiourea (B124793) intermediates, which are themselves versatile precursors for further synthesis. researchgate.netnih.gov Furthermore, these benzothiazinone intermediates have been utilized in the synthesis of other complex heterocyclic structures, such as quinazolinones and 1,3,4-benzotriazepine derivatives, showcasing the synthetic utility of the core scaffold. researchgate.netbohrium.com

A notable synthetic route for creating diverse 4H-3,1-benzothiazines involves a multi-step sequence starting from precursor molecules that form the benzothiazine ring via an intramolecular nucleophilic substitution. nih.gov In one such sequence, an isothiocyanate intermediate, generated through an aza-Wittig reaction, reacts with an amine to form a thiourea, which then cyclizes to yield the final polysubstituted 4H-3,1-benzothiazine. beilstein-journals.orgnih.gov This highlights how the fundamental structure can be built upon to introduce a variety of substituents, thereby tuning the molecule's properties for specific applications. The inherent reactivity of the this compound structure suggests its suitability as a starting point for similar multi-component reaction sequences to generate libraries of complex molecules.

Table 1: Synthetic Reactions Involving the 4H-3,1-Benzothiazine Scaffold

Reaction TypeIntermediates/PrecursorsResulting Complex MoleculeReference
Ring Transformation2-(4-methoxyphenyl)-4H-3,1-benzothiazin-4-one2,4-disubstituted 4(3H)-quinazolinones researchgate.netbohrium.com
Ring Transformation3,1-benzothiazine intermediates1,3,4-benzotriazepine derivatives researchgate.netbohrium.com
Intramolecular CyclizationThiourea intermediates (from isothiocyanates)Polysubstituted 4H-3,1-benzothiazines beilstein-journals.orgnih.gov
Ring Cleavage2-Alkylthio-4H-3,1-benzothiazin-4-ones2-thioureidobenzamides researchgate.netnih.gov

In Coordination Chemistry and Ligand Design

Heterocyclic compounds containing both sulfur and nitrogen atoms are widely used in coordination chemistry because these heteroatoms can act as effective donors for metal ions, forming stable complexes. nih.gov The molecular structure of this compound, featuring a thiol sulfur, a ring nitrogen, and an exocyclic imino nitrogen, makes it an excellent candidate for use as a multidentate ligand.

Chelation Properties with Metal Ions

The spatial arrangement of the nitrogen and sulfur atoms in this compound is well-suited for chelation, the process of forming multiple bonds to a single central metal ion. It is proposed that the compound can act as a bidentate ligand, coordinating with a metal ion through both the thiol sulfur and one of the nitrogen atoms (likely the imino nitrogen), forming a stable five- or six-membered chelate ring. This mode of binding is analogous to other thiol-containing heterocyclic ligands, such as 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, which coordinates to metal ions via its sulfur and an adjacent amino group. nih.gov The presence of soft (sulfur) and borderline (nitrogen) donor atoms suggests a strong affinity for a variety of metal ions, particularly transition metals. nih.gov

Formation of Organometallic Complexes

The ability of the benzothiazine scaffold to form organometallic complexes has been demonstrated in the literature. A study on a complex azo ligand incorporating a 4-imino-pyrimido[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazol-2-ol moiety reported the successful synthesis and characterization of its complexes with Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net This provides strong evidence that the imino-benzothiazine framework can effectively coordinate with metal centers. Another study showed that benzothiazine heterocycles could be converted into amino thioquinolines that remain coordinated to a gold catalyst fragment. researchgate.net These examples underscore the potential of this compound to serve as a versatile ligand in the design of novel organometallic complexes with potentially interesting catalytic or biological properties. nih.gov

Table 2: Examples of Metal Complexes with Related Benzothiazine and Thiol Ligands

Ligand TypeMetal IonsProposed Geometry / Complex TypeReference
Imino-pyrimido-benzothiazol-olCu(II), Co(II), Ni(II), Zn(II)Characterized organometallic complexes researchgate.net
4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiolCu(II)Square planar nih.gov
4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiolZn(II), Cd(II), Ni(II)Tetrahedral nih.gov
Benzothiazine derivativeAu(I)Coordinated gold-thioquinoline complex researchgate.net

Development as Mechanistic Chemical Probes in Biological Systems (Excluding Clinical)

Chemical probes are essential tools for dissecting complex biological processes. The unique structural and potential photophysical properties of the this compound scaffold make it a promising platform for the development of sophisticated mechanistic probes.

Fluorescent Probes for Biomolecular Interactions (e.g., DNA, Protein Aggregates)

The benzothiazine scaffold, like the closely related and well-studied benzothiazole (B30560) system, possesses favorable photochemical properties that can be exploited for the design of fluorescent probes. researchgate.net Research has confirmed the synthesis of fluorescent 7-amino-2,1-benzothiazines, directly linking the core structure to fluorescent behavior. nih.gov While the benzothiazine scaffold is less researched than benzothiazole in this context, its potential is significant. researchgate.net

Fluorescent probes based on such heterocyclic systems often operate through mechanisms like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), where binding to a biological target induces a detectable change in fluorescence emission. nih.gov Studies have shown that certain 4H-1,3-benzothiazine derivatives can act as DNA/RNA groove binders, suggesting their potential as probes for nucleic acids. researchgate.net By modifying the this compound core with appropriate functional groups, it is conceivable to develop novel "light-up" probes that become fluorescent only upon binding to specific biomolecules, such as DNA G-quadruplexes or amyloid protein aggregates.

Photoaffinity Labeling Reagents for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of bioactive small molecules. nih.govnih.gov A typical photoaffinity probe consists of three components: a specificity unit that recognizes the target, a photoreactive group (such as a diazirine or benzophenone) that forms a covalent bond upon UV irradiation, and a reporter tag (like biotin (B1667282) or an alkyne) for detection and isolation. nih.govmdpi.complos.org

The this compound structure is an ideal candidate to serve as the specificity unit or pharmacophore of a photoaffinity probe. By chemically attaching a photoreactive diazirine group and an alkyne "click" handle to the benzothiazine core, a bi-functional probe can be created. plos.org This strategy has been successfully employed with other heterocyclic lead compounds to covalently label and identify their protein targets in complex biological mixtures. plos.orgwustl.edu Such a probe derived from this compound could be used in chemoproteomic experiments to irradiate a cellular lysate or live cells, covalently link to its binding partners, and subsequently identify these unknown proteins through enrichment and mass spectrometry. nih.gov

Enzyme-Substrate/Inhibitor Interaction Studies (In Vitro Mechanistic)

Derivatives of 4H-3,1-benzothiazine have emerged as a noteworthy class of enzyme inhibitors. Although direct in vitro mechanistic studies on this compound are not readily found, research on analogous 4H-3,1-benzothiazin-4-ones provides a strong basis for its potential in enzyme-substrate and inhibitor interaction studies.

In-depth investigations into 2-amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones have revealed their capacity to selectively inhibit certain proteases. For instance, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one was identified as a selective inhibitor of human cathepsin L, a cysteine protease implicated in various physiological and pathological processes. bohrium.combeilstein-journals.org Further studies have also identified 2-alkylthio-4H-3,1-benzothiazin-4-ones as inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory conditions. bohrium.combeilstein-journals.org The replacement of the ring oxygen in the analogous benzoxazinone (B8607429) inhibitors with sulfur in benzothiazinones was found to increase the intrinsic stability of the heterocyclic system. bohrium.com

The inhibitory activities of these related compounds suggest that the 4H-3,1-benzothiazine scaffold can be a valuable pharmacophore in the design of enzyme inhibitors. The specific "4-imino" and "2-thiol" functionalities of the subject compound would likely modulate its interaction with enzyme active sites, potentially offering different selectivity and potency profiles compared to the studied "4-oxo" derivatives. The imino group could engage in different hydrogen bonding interactions than a ketone, and the thiol group could potentially interact with metal ions in metalloenzymes or form disulfide bonds with cysteine residues.

Inhibitory Activity of 2-Substituted-4H-3,1-Benzothiazin-4-one Derivatives Against Proteases
CompoundTarget EnzymeInhibitory Activity (IC50, µM)
2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-oneHuman Cathepsin L1.5
2-(Methylthio)-4H-3,1-benzothiazin-4-oneHuman Leukocyte Elastase4.1
2-(Ethylthio)-4H-3,1-benzothiazin-4-oneHuman Leukocyte Elastase3.7

Potential in Materials Science and Engineering

While specific studies on this compound in materials science are not prominent, the inherent properties of the benzothiazine core, combined with the imino and thiol functional groups, suggest potential applications in several areas of materials science and engineering.

Heterocyclic compounds are of great interest in the development of organic electronics due to their tunable electronic properties. The fused aromatic system of this compound provides a rigid, planar structure that could facilitate intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductor materials. The presence of sulfur and nitrogen atoms can also influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of materials for OLEDs and other optoelectronic devices. Further research into the photophysical properties of this compound, such as its absorption and emission spectra, as well as its electrochemical behavior, would be necessary to evaluate its potential in this field.

The benzothiazine scaffold has been explored in the context of polymer chemistry. Research has demonstrated the polymerization of 1,3-benzothiazine monomers, leading to the formation of polybenzothiazines with excellent thermal properties. This indicates that the benzothiazine ring system can be incorporated into polymer backbones. The "4-imino" and "2-thiol" groups of this compound offer reactive sites for polymer functionalization. The thiol group, in particular, is known to undergo various reactions, such as thiol-ene and thiol-yne "click" chemistry, which are efficient methods for grafting molecules onto polymer chains. Such functionalization could be used to impart specific properties, such as metal-binding capabilities or altered solubility, to a wide range of polymers.

Future Directions and Unexplored Research Avenues

Investigation of Novel Synthetic Pathways

While various synthetic routes to 4H-3,1-benzothiazin-4-ones have been established, often starting from anthranilic acid derivatives, dedicated methodologies for the synthesis of 4-imino-4H-3,1-benzothiazine-2-thiol are yet to be developed. nih.govresearchgate.net Future synthetic investigations could pivot towards novel strategies that directly install the imino and thiol functionalities.

Promising starting points could include the cyclization of 2-isothiocyanatobenzonitrile with sources of sulfur nucleophiles. Another avenue involves the chemical modification of pre-formed 4H-3,1-benzothiazine rings. For instance, the conversion of a 4-oxo group to a 4-imino group and the introduction of a thiol at the 2-position of a suitable precursor could be explored. The development of one-pot, multicomponent reactions would be a significant advancement, offering an efficient and atom-economical approach. nih.gov Furthermore, leveraging green chemistry principles, such as microwave-assisted or ultrasound-promoted reactions, could lead to more sustainable and rapid synthetic protocols. nih.govmdpi.com

Table 1: Potential Novel Synthetic Strategies for this compound
Synthetic StrategyPotential PrecursorsKey TransformationAnticipated Advantages
Cyclization of Anthranilamide Derivatives2-amino-N-cyanobenzamide, Carbon DisulfideIntramolecular cyclizationDirect formation of the imino-thiol structure
Post-modification of Benzothiazinone2-Chloro-4H-3,1-benzothiazin-4-oneThiolation followed by iminationUtilizes existing benzothiazinone synthesis
Multicomponent Reaction2-aminobenzonitrile (B23959), isothiocyanate, sulfur sourceTandem reaction sequenceHigh efficiency and diversity potential
Green Chemistry ApproachRelevant precursorsMicrowave or ultrasonic irradiationReduced reaction times and energy consumption nih.gov

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the electronic structure, reactivity, and spectroscopic properties of molecules before their synthesis. nih.gov Such studies have been successfully applied to other benzothiazine and benzothiazole (B30560) derivatives to understand their charge transfer properties and predict their behavior. researchgate.netrsc.org

Future research should focus on in-silico studies of this compound. DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. nih.gov These computational models can predict sites susceptible to nucleophilic or electrophilic attack, guiding the rational design of new reactions. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of virtual derivatives to correlate their structural features with predicted reactivity, allowing for the tailoring of derivatives with specific electronic properties for applications in materials science or as synthons for organic synthesis. nih.gov

Table 2: Proposed Computational Studies on this compound
Computational MethodParameter to be InvestigatedPotential Application
Density Functional Theory (DFT)HOMO/LUMO energies, electrostatic potential mapsPrediction of chemical reactivity and reaction sites researchgate.net
Time-Dependent DFT (TD-DFT)Electronic absorption spectraUnderstanding optical properties for potential dye applications researchgate.net
Molecular Dynamics (MD) SimulationConformational analysis, intermolecular interactionsInsight into solid-state packing and supramolecular behavior nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with reactivityDesign of derivatives with tailored electronic properties nih.gov

Exploration of Supramolecular Chemistry Applications

The presence of both hydrogen bond donors (imino N-H) and acceptors (imino nitrogen and thiol sulfur) in this compound makes it a prime candidate for applications in supramolecular chemistry. The self-assembly of these molecules through hydrogen bonding could lead to the formation of well-ordered supramolecular structures such as tapes, sheets, or three-dimensional networks. researchgate.net

An unexplored area is the use of this compound as a ligand in coordination chemistry. The nitrogen and sulfur atoms can act as coordination sites for metal ions, potentially forming metallo-supramolecular architectures with interesting catalytic or material properties. The investigation of its host-guest chemistry, for example with cyclodextrins or other macrocyclic hosts, could also be a fruitful area of research.

Development of Analytical Methods for Detection and Quantification of the Compound

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for structural elucidation, the development of specialized analytical methods for the sensitive detection and quantification of this compound in various matrices is a necessary future step. Given the presence of electroactive sulfur and nitrogen moieties, electrochemical methods could be particularly suitable. rsc.org

The development of voltammetric sensors based on chemically modified electrodes could offer a sensitive and selective means of detection. mdpi.com Techniques such as differential pulse voltammetry or square wave voltammetry could be optimized for trace analysis. rsc.org Furthermore, coupling high-performance liquid chromatography (HPLC) with detectors like UV-Vis, mass spectrometry (LC-MS), or electrochemical detectors would provide robust methods for separation and quantification from complex mixtures.

Table 3: Potential Analytical Methods for this compound
Analytical TechniquePrinciple of DetectionPotential Advantages
High-Performance Liquid Chromatography (HPLC)Separation based on polarity, with UV-Vis or MS detectionHigh resolution and quantification capabilities
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile derivatives by boiling point and massHigh sensitivity and structural information
Voltammetry (e.g., DPV, SWV)Electrochemical oxidation/reduction of the analyte rsc.orgHigh sensitivity, low cost, and potential for miniaturization researchgate.net
SpectrofluorimetryMeasurement of fluorescence emissionHigh sensitivity if the molecule is fluorescent

Mechanistic Studies of Unconventional Reactions and Transformations

The unique arrangement of functional groups in this compound may give rise to unconventional reactions and transformations that are not observed in other benzothiazine analogs. For instance, the interplay between the imino and thiol groups could lead to interesting tautomeric equilibria or facilitate novel rearrangement reactions.

Mechanistic studies of such transformations would be crucial for understanding the fundamental reactivity of this heterocyclic system. This could involve kinetic studies, isotopic labeling experiments, and the trapping of reaction intermediates. For example, the reaction of 2-alkylthio-4H-3,1-benzothiazin-4-ones with amines has been shown to proceed via a ring-opening mechanism rather than direct substitution. nih.gov Similar mechanistic questions regarding the reactivity of the imino and thiol groups in the target compound await investigation. The study of paradoxical reactions, where the compound might exhibit unexpected reactivity under certain conditions, could also unveil novel chemical behavior. benzoinfo.com

Q & A

Q. What are the standard synthetic routes for preparing 4-imino-4H-3,1-benzothiazine-2-thiol derivatives, and how do reaction conditions influence yields?

The compound is typically synthesized via condensation reactions. For example, 2-aminobenzothiazole derivatives react with bis(methylthio)methylene malononitrile in DMF under reflux with anhydrous K₂CO₃ to yield 4-imino-4H-pyrimido[2,1-b][1,3]benzothiazoles . Mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine have also been reported for related benzothiazinones, offering solvent-free advantages . Yields vary significantly (36–90%) depending on substituents and reaction times, as shown in synthesis tables .

Q. Which characterization techniques are critical for confirming the structure of this compound analogs?

Key techniques include:

  • ¹H/¹³C NMR : To verify imino and thiol proton environments.
  • FT-IR : Confirms C=N (∼1600 cm⁻¹) and S-H (∼2550 cm⁻¹) stretches.
  • Mass spectrometry (ESI/HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves tautomeric forms (e.g., imino vs. amino configurations) .

Q. How can researchers optimize solvent-free synthesis protocols for benzothiazine-thiol derivatives?

Solvent-free methods, such as heating 2-aminobenzothiazoles with aldehydes and β-ketoesters at 60°C for 4–5 hours, minimize side reactions and improve atom economy. Completion is monitored via TLC (petroleum ether:EtOAc, 1:4), followed by aqueous workup . Adjusting molar ratios and temperature gradients can further enhance purity and yield.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

The exocyclic imino group and thiol moiety act as electrophilic centers. Nucleophilic attack by amines or phenols occurs at the C=N bond, forming substituted thiazolidine intermediates. For example, aryl amines react with 3-cyano-4-imino derivatives in DMF to generate 2-arylaminopyrimidobenzothiazoles via SNAr mechanisms . Computational studies (DFT) are recommended to map transition states.

Q. How do structural modifications (e.g., alkyl/aryl substituents) affect the bioactivity of this compound derivatives?

Substitutions at the 4-position modulate lipophilicity and hydrogen-bonding capacity. For instance:

  • Methyl groups : Enhance membrane permeability but reduce DNA intercalation efficiency.
  • Aromatic rings : Improve π-π stacking with biological targets (e.g., DNA or enzymes) . Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., antimicrobial or cytotoxicity tests) with molecular docking simulations.

Q. What strategies resolve contradictions in reported yields for benzothiazine-thiol syntheses?

Discrepancies (e.g., 36% vs. 90% yields in similar reactions) may arise from:

  • Reagent purity : Anhydrous conditions are critical for malononitrile-based reactions .
  • Catalyst loading : K₂CO₃ amounts influence deprotonation rates .
  • Workup protocols : Recrystallization solvents (DMF-ethanol vs. pure ethanol) affect recovery . Systematic replication under controlled conditions is advised.

Q. Can computational modeling predict the tautomeric behavior of this compound in solution?

Yes. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model tautomeric equilibria (imino ↔ amino). Solvent effects (e.g., DMF vs. water) are incorporated using polarizable continuum models (PCM). Experimental validation via variable-temperature NMR is recommended .

Methodological Recommendations

  • For reproducibility : Use anhydrous reagents and inert atmospheres for imino-thiol syntheses .
  • For bioactivity screening : Prioritize derivatives with electron-withdrawing substituents (e.g., -CN, -NO₂) for enhanced target binding .
  • For mechanistic studies : Employ isotopic labeling (¹⁵N or ³⁴S) to track reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.